molecular formula C10H20N2OSi B13978131 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole

Cat. No.: B13978131
M. Wt: 212.36 g/mol
InChI Key: JOAWDCGAGJTSNY-UHFFFAOYSA-N
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Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyldimethylsilyl ether is then subjected to further reactions to introduce the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.

Scientific Research Applications

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pyrazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the tert-butyldimethylsilyl group. This combination provides distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

tert-butyl-dimethyl-(1H-pyrazol-4-ylmethoxy)silane

InChI

InChI=1S/C10H20N2OSi/c1-10(2,3)14(4,5)13-8-9-6-11-12-7-9/h6-7H,8H2,1-5H3,(H,11,12)

InChI Key

JOAWDCGAGJTSNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CNN=C1

Origin of Product

United States

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